Cas no 887465-28-3 (3-(4-fluorophenyl)methyl-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

3-(4-fluorophenyl)methyl-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
887465-28-3 structure
Product Name:3-(4-fluorophenyl)methyl-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:887465-28-3
MF:C19H20FN5O3
MW:385.392207145691
CID:6011100
PubChem ID:16615453
Update Time:2025-10-29

3-(4-fluorophenyl)methyl-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-(4-fluorophenyl)methyl-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • 2-[(4-fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
    • Z237599452
    • UPCMLD0ENAT5816472:001
    • AKOS001372852
    • F2542-1805
    • 887465-28-3
    • 3-(4-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
    • Inchi: 1S/C19H20FN5O3/c1-12-10-24-15-16(21-18(24)23(12)8-9-28-3)22(2)19(27)25(17(15)26)11-13-4-6-14(20)7-5-13/h4-7,10H,8-9,11H2,1-3H3
    • InChI Key: AXJGPHHBVDPEMK-UHFFFAOYSA-N
    • SMILES: FC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N1C(N(C([H])([H])[H])C2=C(C1=O)N1C([H])=C(C([H])([H])[H])N(C([H])([H])C([H])([H])OC([H])([H])[H])C1=N2)=O

Computed Properties

  • Exact Mass: 385.15501768g/mol
  • Monoisotopic Mass: 385.15501768g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 614
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 72.1Ų

3-(4-fluorophenyl)methyl-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2542-1805-2μmol
3-[(4-fluorophenyl)methyl]-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-28-3 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F2542-1805-5μmol
3-[(4-fluorophenyl)methyl]-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-28-3 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F2542-1805-10μmol
3-[(4-fluorophenyl)methyl]-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-28-3 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F2542-1805-20μmol
3-[(4-fluorophenyl)methyl]-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-28-3 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F2542-1805-1mg
3-[(4-fluorophenyl)methyl]-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-28-3 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F2542-1805-2mg
3-[(4-fluorophenyl)methyl]-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-28-3 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F2542-1805-3mg
3-[(4-fluorophenyl)methyl]-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-28-3 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F2542-1805-4mg
3-[(4-fluorophenyl)methyl]-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-28-3 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F2542-1805-5mg
3-[(4-fluorophenyl)methyl]-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-28-3 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F2542-1805-10mg
3-[(4-fluorophenyl)methyl]-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-28-3 90%+
10mg
$79.0 2023-07-28

3-(4-fluorophenyl)methyl-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature

Additional information on 3-(4-fluorophenyl)methyl-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Introduction to 3-(4-fluorophenyl)methyl-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS No. 887465-28-3)

3-(4-fluorophenyl)methyl-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the imidazopyrimidine class of heterocycles, which are well-known for their broad spectrum of biological activities. The presence of multiple functional groups, including a fluorophenyl moiety and an ethoxyethyl side chain, contributes to its unique pharmacophoric properties and makes it a promising candidate for further investigation in drug discovery.

The compound's chemical structure is characterized by a fused imidazole and pyrimidine ring system, which is further substituted with methyl groups at the 1 and 7 positions. This specific arrangement of atoms imparts distinct electronic and steric properties that can influence its interaction with biological targets. The fluorine atom in the 4-fluorophenyl group is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity in drug molecules.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the potential biological activity of this compound with greater precision. Studies suggest that 3-(4-fluorophenyl)methyl-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione may exhibit inhibitory effects on certain kinases and other enzymes involved in cancer progression. The fluorophenyl moiety is known to modulate enzyme activity by affecting hydrogen bonding networks and hydrophobic interactions.

In vitro studies have begun to explore the pharmacokinetic properties of this compound. The ethoxyethyl side chain at the 8-position appears to enhance solubility while maintaining oral bioavailability. This balance is critical for developing drugs that can be administered orally and reach therapeutic levels in vivo. Additionally, the methyl groups at the 1 and 7 positions contribute to the overall stability of the molecule under physiological conditions.

The synthesis of this compound presents both challenges and opportunities for chemists. The multi-step synthesis involves careful control of reaction conditions to ensure regioselectivity and yield optimization. Advances in green chemistry have also influenced synthetic methodologies, with researchers exploring catalytic approaches that minimize waste and energy consumption.

One of the most exciting areas of research involves the potential application of this compound in treating neurological disorders. The imidazopyrimidine scaffold has shown promise in modulating neurotransmitter receptors and ion channels. Preliminary data suggest that 3-(4-fluorophenyl)methyl-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione may interact with receptors involved in cognitive function and neuroprotection. Further investigation into its mechanism of action could uncover new therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease.

Another area of interest is the compound's potential role in anti-inflammatory therapies. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By targeting inflammatory pathways at the molecular level, this compound could offer a novel approach to managing inflammation without the systemic side effects associated with traditional anti-inflammatory drugs.

The regulatory landscape for new pharmaceutical compounds like 3-(4-fluorophenyl)methyl-8-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione is stringent but evolving. Regulatory agencies increasingly require comprehensive data on safety and efficacy before approving new drugs for clinical use. Researchers are leveraging cutting-edge technologies such as high-throughput screening (HTS) and CRISPR-based assays to accelerate the discovery process while ensuring compliance with regulatory standards.

Collaborative efforts between academia and industry are driving innovation in this field. Companies specializing in contract research organizations (CROs) are playing a pivotal role by providing expertise in synthetic chemistry、biological testing、and regulatory affairs. These partnerships enable researchers to translate laboratory discoveries into viable drug candidates more efficiently than ever before.

The future prospects for 3-(4-fluorophenyl)methyl-8-(2-methoxyethyl)-1,7-dimethyl-l H,2 H,3 H,4 H,8 H-imidazo l,zogpurine - z,z-dione are bright,with ongoing research aimed at optimizing its pharmacological profile。By refining its chemical structure through structure-based drug design (SBDD) or fragment-based drug discovery (FBDD) approaches,scientists hope to enhance its potency、selectivity、and pharmacokinetic properties。These efforts could lead to the development of next-generation therapeutics that address unmet medical needs across multiple disease indications。

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD